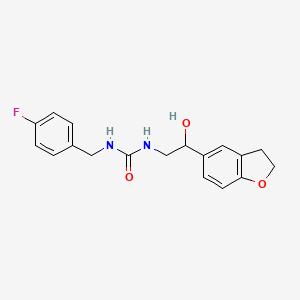

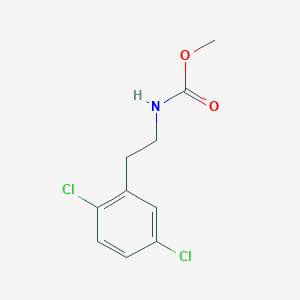

![molecular formula C9H15BrO B2711597 7-(Bromomethyl)-6-oxaspiro[3.5]nonane CAS No. 2090711-56-9](/img/structure/B2711597.png)

7-(Bromomethyl)-6-oxaspiro[3.5]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

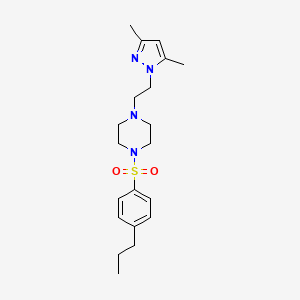

“7-(Bromomethyl)-6-oxaspiro[3.5]nonane” is a spiro compound. Spiro compounds are organic compounds with a unique structure where two rings share a single atom, which is called the spiroatom . In this case, the spiroatom is a carbon atom. The compound also contains a bromomethyl group (-CH2Br), which is a common functional group in organic chemistry.

Aplicaciones Científicas De Investigación

Efficient Synthesis of Triazole-Containing Spiro Dilactones

A study by Ghochikyan et al. (2016) demonstrates the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. This process enables the subsequent conversion of the bromomethyl group into an azidomethyl one, followed by a click reaction with alkynes to produce multifunctional triazole-containing spiro dilactones in almost quantitative yields. This methodology is significant for the synthesis of compounds with potential applications in drug development and materials science Ghochikyan et al., 2016.

Synthetic Approaches to Spiroaminals

Sinibaldi and Canet (2008) review various strategies for synthesizing spiroaminals, including those with 1-oxa-6-azaspiro[4.4]nonane cores. These compounds are of interest due to their presence in natural and synthetic products with significant biological activities. The review summarizes different synthetic approaches, demonstrating the relevance of such structures in medicinal chemistry and drug discovery Sinibaldi & Canet, 2008.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane is described by Gurry, McArdle, and Aldabbagh (2015). They converted spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, showcasing a method for creating complex spirocyclic structures. This study highlights the potential of spirocyclic compounds in the development of new pharmaceuticals and materials Gurry et al., 2015.

Reactions of a Spiro Trisilane with Palladium Complexes

Research by Suginome et al. (1998) on 1,1,6,6-Tetramethyl-1,5,6-trisilaspiro[4.4]nonane's reactions with palladium complexes illustrates the compound's utility in organometallic chemistry. The study shows how oxidative addition of the Si−Si bonds to palladium complexes affords dinuclear palladium(II) and stable palladium(IV) complexes. These findings have implications for catalysis and the synthesis of organosilicon polymers Suginome et al., 1998.

Propiedades

IUPAC Name |

7-(bromomethyl)-6-oxaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVHZQSCRLKNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Bromomethyl)-6-oxaspiro[3.5]nonane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

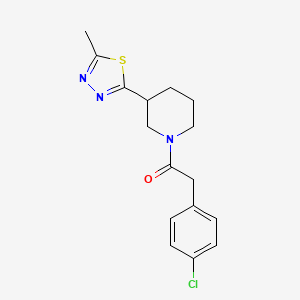

![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

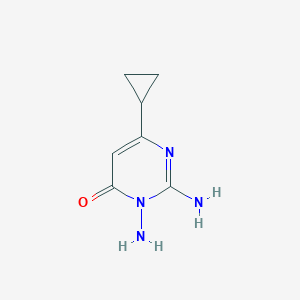

![[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2711526.png)

![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

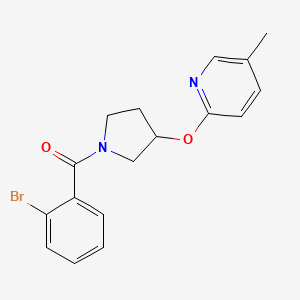

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)